5-bromo-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}thiophene-2-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-bromo-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}thiophene-2-sulfonamide is a complex organic compound that features a bromine atom, a pyridine ring, a pyrazine ring, and a thiophene sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}thiophene-2-sulfonamide typically involves multiple steps:
Formation of the Pyrazine Ring: The pyrazine ring can be synthesized through the condensation of appropriate amines and aldehydes.
Sulfonamide Formation: The thiophene-2-sulfonamide group is introduced through sulfonation reactions, often using sulfonyl chlorides in the presence of a base.
Coupling Reactions: The final step involves coupling the pyrazine and thiophene sulfonamide moieties, which can be achieved through various cross-coupling reactions, such as Suzuki or Stille coupling.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the sulfonamide group.
Reduction: Reduction reactions can target the bromine atom or the nitrogens in the pyrazine ring.
Substitution: The bromine atom is a good leaving group, making the compound amenable to nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base like potassium carbonate (K2CO3).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Dehalogenated products or reduced nitrogen-containing rings.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactivity and the development of novel materials.
Biology
In biological research, 5-bromo-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}thiophene-2-sulfonamide can be used as a probe to study enzyme interactions and protein binding due to its potential bioactivity.
Medicine
Medicinally, this compound may serve as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors involved in disease pathways.
Industry
In industry, the compound could be used in the development of new materials with specific electronic or optical properties, given its aromatic and heterocyclic components.
Mechanism of Action
The mechanism of action of 5-bromo-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}thiophene-2-sulfonamide would depend on its specific application. In a biological context, it might interact with enzymes or receptors, inhibiting or modulating their activity. The molecular targets could include kinases, proteases, or other proteins involved in signaling pathways.
Comparison with Similar Compounds
Similar Compounds
5-bromo-N-(pyrazin-2-yl)thiophene-2-carboxamide: Similar in structure but lacks the pyridine ring.
N-(pyridin-2-yl)thiophene-2-sulfonamide: Similar but without the bromine atom and pyrazine ring.
Uniqueness
The uniqueness of 5-bromo-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}thiophene-2-sulfonamide lies in its combination of multiple heterocyclic rings and functional groups, which can confer unique chemical reactivity and biological activity compared to simpler analogs.
Properties
IUPAC Name |
5-bromo-N-[(3-pyridin-4-ylpyrazin-2-yl)methyl]thiophene-2-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrN4O2S2/c15-12-1-2-13(22-12)23(20,21)19-9-11-14(18-8-7-17-11)10-3-5-16-6-4-10/h1-8,19H,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJQZZHJBRGRFQF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C2=NC=CN=C2CNS(=O)(=O)C3=CC=C(S3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrN4O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.